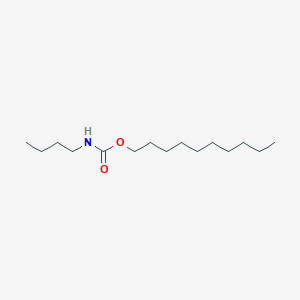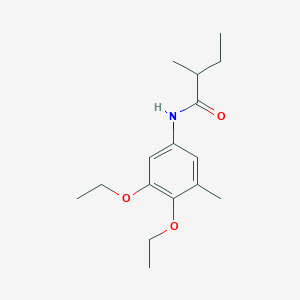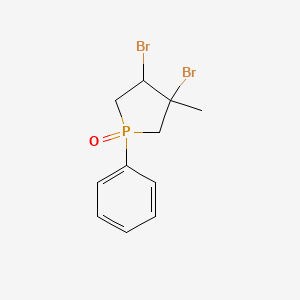
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one is an organophosphorus compound characterized by the presence of bromine, methyl, and phenyl groups attached to a phospholanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methyl-1-phenyl-1lambda~5~-phospholan-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and brominating agent are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of debrominated phospholanones.
Aplicaciones Científicas De Investigación
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one involves its interaction with molecular targets through its bromine and phospholanone moieties. The bromine atoms can participate in halogen bonding, while the phospholanone ring can interact with nucleophilic sites on biomolecules or other chemical entities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
3,4-Dibromo-3-methyl-1-phenyl-1lambda~5~-phospholan-1-one is unique due to the presence of bromine atoms, which confer distinct reactivity and potential biological activity compared to its chloro or thione analogs. The bromine atoms can participate in specific interactions that are not possible with chlorine or sulfur, making this compound valuable for certain applications.
Propiedades
Número CAS |
92412-56-1 |
|---|---|
Fórmula molecular |
C11H13Br2OP |
Peso molecular |
352.00 g/mol |
Nombre IUPAC |
3,4-dibromo-3-methyl-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C11H13Br2OP/c1-11(13)8-15(14,7-10(11)12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
WLMNWAODWCNVJT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CP(=O)(CC1Br)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



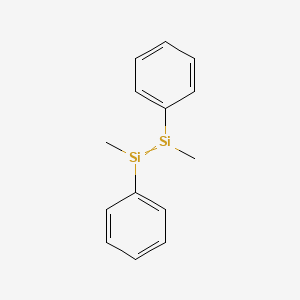
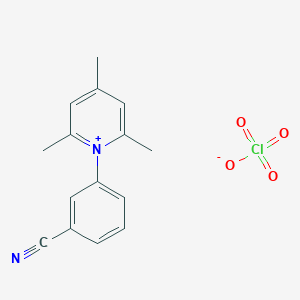
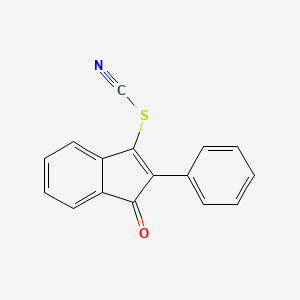
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)
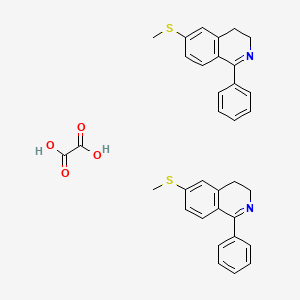
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
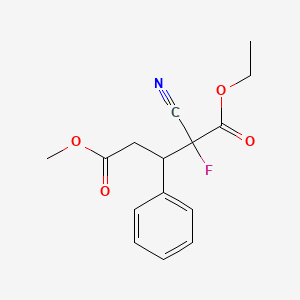
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
